2-Methyl-1-(4-methylphenyl)cyclobutane-1-carboxylic acid
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Overview
Description
2-Methyl-1-(4-methylphenyl)cyclobutane-1-carboxylic acid is a chemical compound with a molecular formula of C13H16O2 and a molecular weight of 204.26 g/mol . This compound is characterized by a cyclobutane ring substituted with a methyl group and a 4-methylphenyl group, along with a carboxylic acid functional group. It is a valuable asset for various applications due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(4-methylphenyl)cyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-methylbenzyl chloride with 2-methylcyclobutanone in the presence of a base can yield the desired product. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and advanced purification techniques to achieve the desired product quality. The use of automated systems and real-time monitoring can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(4-methylphenyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as bromine (Br2) for halogenation or nitric acid (HNO3) for nitration are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-Methyl-1-(4-methylphenyl)cyclobutane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(4-methylphenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins or enzymes, influencing their activity. The aromatic ring and cyclobutane structure may also play a role in its binding affinity and selectivity towards certain biological targets .
Comparison with Similar Compounds
Similar Compounds
1-(2-methylphenyl)cyclobutane-1-carboxylic acid: Similar structure but with a different position of the methyl group on the aromatic ring.
1-(3-methylphenyl)cyclobutane-1-carboxylic acid: Another isomer with the methyl group in the meta position.
Uniqueness
2-Methyl-1-(4-methylphenyl)cyclobutane-1-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methyl group on the aromatic ring can affect the compound’s electronic properties and steric interactions, making it distinct from its isomers .
Biological Activity
2-Methyl-1-(4-methylphenyl)cyclobutane-1-carboxylic acid is a cyclobutane derivative notable for its unique structural features, including a cyclobutane ring, a carboxylic acid functional group, and a para-substituted methylphenyl group. This compound has garnered attention due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Formula : C_{12}H_{16}O_2
- Molecular Weight : 204.26 g/mol
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits significant antimicrobial properties. The proposed mechanisms of action include:
- Disruption of bacterial cell membranes.
- Inhibition of key metabolic enzymes critical for bacterial survival.
A comparative analysis with structurally similar compounds indicates that the unique arrangement of substituents in this compound may enhance its antimicrobial efficacy.
Compound Name | Antimicrobial Activity | Mechanism |
---|---|---|
This compound | Moderate to high | Membrane disruption, enzyme inhibition |
3-Methyl-1-(2-methylphenyl)cyclobutane-1-carboxylic acid | Low | Unknown |
1-(4-Methylphenyl)cyclobutane-1-carboxylic acid | Low | Unknown |
Anti-inflammatory Properties
Research indicates that this compound may also possess anti-inflammatory properties. Although detailed mechanisms remain to be elucidated, it is hypothesized that the carboxylic acid group plays a crucial role in modulating inflammatory pathways.
Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of cyclobutane carboxylic acids demonstrated that this compound had a half maximal inhibitory concentration (IC50) significantly lower than many common antibiotics, suggesting strong antibacterial potential .
Study 2: Mechanistic Insights
Further investigation into the compound's interaction with bacterial membranes revealed that it could bind effectively to membrane proteins, leading to cell lysis in susceptible strains. This study utilized both in vitro assays and computational modeling to predict binding affinities .
Study 3: Comparative Analysis
In a comparative study involving various carboxylic acid derivatives, it was found that the unique methyl substitution on the phenyl ring of this compound contributed to its enhanced biological activity compared to other derivatives lacking this feature .
Properties
Molecular Formula |
C13H16O2 |
---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
2-methyl-1-(4-methylphenyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C13H16O2/c1-9-3-5-11(6-4-9)13(12(14)15)8-7-10(13)2/h3-6,10H,7-8H2,1-2H3,(H,14,15) |
InChI Key |
JDLIBBFZOVIJII-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC1(C2=CC=C(C=C2)C)C(=O)O |
Origin of Product |
United States |
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